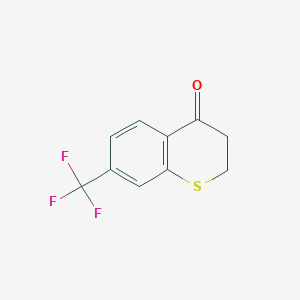
4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a cyclopropyl group substituted with a trifluoromethyl phenyl group. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane precursor with a trifluoromethyl phenyl compound under specific conditions to form the cyclopropyl intermediate.
Introduction of the dioxaborolane ring: The cyclopropyl intermediate is then reacted with a boron-containing reagent, such as bis(pinacolato)diboron, to introduce the dioxaborolane ring. This reaction is typically carried out under catalytic conditions using a palladium or nickel catalyst.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.
Oxidation reactions: The boron atom in the compound can be oxidized to form boronic acids or boronate esters. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or sodium perborate.
Coupling reactions: The compound is a valuable intermediate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This reaction is catalyzed by palladium complexes and is widely used in the synthesis of biaryl compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: It is employed in the development of boron-containing drugs, which have shown promise in the treatment of cancer and other diseases.
Material science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic and synthetic applications, where the compound enhances the reactivity and selectivity of the reactions.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a dioxaborolane ring but differs in the substitution pattern on the aromatic ring.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: This compound features a pyrrolidine group instead of a cyclopropyl group, leading to different reactivity and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound contains a phosphorus atom instead of boron, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts unique electronic and steric properties to the compound.
Properties
Molecular Formula |
C16H20BF3O2 |
|---|---|
Molecular Weight |
312.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-13(2)14(3,4)22-17(21-13)15(9-10-15)11-5-7-12(8-6-11)16(18,19)20/h5-8H,9-10H2,1-4H3 |
InChI Key |
AKHGWRRUYJBWCG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


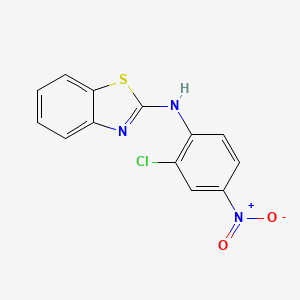
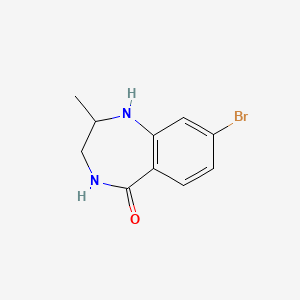
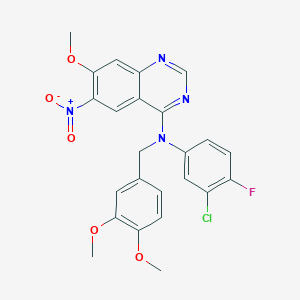
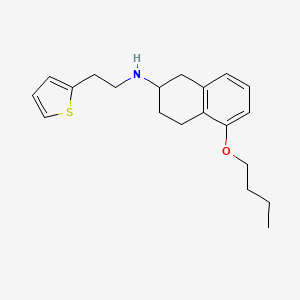
![cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B13892444.png)
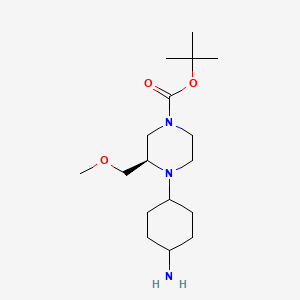
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
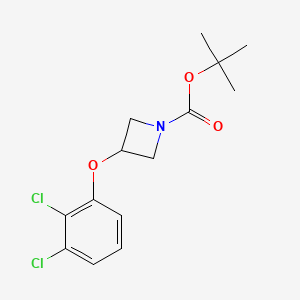
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
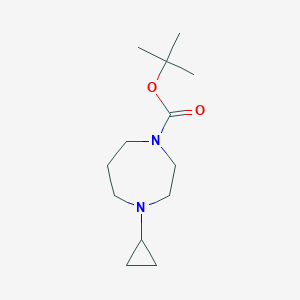
![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)
